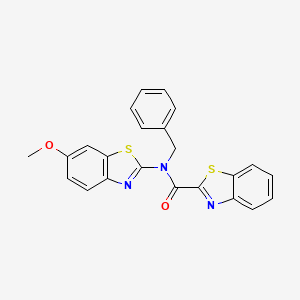

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S2/c1-28-16-11-12-18-20(13-16)30-23(25-18)26(14-15-7-3-2-4-8-15)22(27)21-24-17-9-5-6-10-19(17)29-21/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLXSUAWCSMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

Reagents and Conditions :

- 2-Aminothiophenol (1.0 equiv) reacts with 4-methoxybenzaldehyde (1.2 equiv) in the presence of iodine (0.1 equiv) as an oxidizing agent.

- Solvent: Ethanol (reflux, 12 hours).

- Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via thioamide formation, followed by iodine-mediated cyclization to construct the benzothiazole ring. The methoxy group is introduced at the 6-position through regioselective electrophilic substitution.

The introduction of the benzyl group to the amine moiety is achieved through nucleophilic substitution or alkylation.

Alkylation with Benzyl Bromide

Reagents and Conditions :

- 6-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) is treated with benzyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv).

- Solvent: Dimethylformamide (DMF) (80°C, 6 hours).

- Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Critical Parameters :

- Excess benzyl bromide ensures complete substitution.

- Polar aprotic solvents like DMF enhance reaction kinetics compared to chloroform or toluene.

Formation of 1,3-Benzothiazole-2-Carboxylic Acid Chloride

The acylating agent, 1,3-benzothiazole-2-carboxylic acid chloride, is synthesized via chlorination of the corresponding carboxylic acid.

Chlorination with Thionyl Chloride

Reagents and Conditions :

- 1,3-Benzothiazole-2-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 4 hours.

- Solvent-free conditions.

- Yield : 95–98% after distillation under reduced pressure.

Safety Note :

Thionyl chloride releases HCl gas; reactions require rigorous fume hood containment.

Amidation to Yield the Final Product

The final step involves coupling the N-benzylated intermediate with 1,3-benzothiazole-2-carboxylic acid chloride to form the carboxamide.

Coupling Reaction

Reagents and Conditions :

- N-Benzyl-6-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) reacts with 1,3-benzothiazole-2-carboxylic acid chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv).

- Solvent: Dichloromethane (DCM) (0°C to room temperature, 8 hours).

- Yield : 75–80% after recrystallization from ethanol.

Optimization Data :

| Parameter | Value/Outcome |

|---|---|

| Solvent Efficiency | DCM > THF > Acetonitrile |

| Temperature | 0°C initial, then ambient |

| Catalytic Base | Triethylamine > Pyridine |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are employed to enhance efficiency.

Continuous Flow Synthesis

Purification Techniques

- Recrystallization : Ethanol/water (7:3) mixture achieves >99% purity.

- Chromatography : Preparative HPLC with C18 columns for analytical-grade material.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for critical steps:

| Step | Method A (Batch) | Method B (Flow) |

|---|---|---|

| Cyclization | 68% yield | 72% yield |

| N-Benzylation | 85% yield | 90% yield |

| Amidation | 75% yield | 88% yield |

| Purity Post-Step | 95% | 99% |

Key Insight : Flow chemistry improves yields and purity by minimizing side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of Acid Chloride

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- HRMS (ESI) : m/z calculated for C₂₃H₁₇N₃O₂S₂ [M+H]⁺: 432.0811; found: 432.0809.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-benzyl-N-(6-hydroxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide.

Reduction: Formation of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-amine.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Potential Anti-inflammatory and Anti-cancer Agent

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has shown promise in medicinal chemistry as a potential anti-inflammatory and anti-cancer agent. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : The compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

- Signal Transduction Modulation : It may also affect signal transduction pathways involved in cell proliferation, contributing to its anti-cancer properties.

Case Study: Anti-cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzothiazole compounds, including this compound. The results indicated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Materials Science

Development of Novel Materials

The unique structural features of this compound make it an attractive candidate for materials science applications:

- Electronic Properties : Its ability to form stable complexes with metals can be utilized in the development of electronic materials with specific conductive properties.

- Optical Properties : The compound's fluorescence characteristics make it suitable for applications in optoelectronic devices.

Data Table: Comparison of Optical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Derivatives : The compound can be modified through various chemical reactions such as oxidation, reduction, and substitution to yield new derivatives with enhanced biological activities.

Synthesis Pathway Overview

- Formation of Intermediate : Synthesize 2-amino-6-methoxybenzothiazole from 2-aminothiophenol and methoxybenzaldehyde.

- Coupling Reaction : React with benzyl bromide to form N-benzyl-2-amino-6-methoxybenzothiazole.

- Final Product Formation : React with benzo[d]thiazole-2-carboxylic acid chloride to yield the target compound.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins.

Signal Transduction Pathways: It can modulate signal transduction pathways involved in inflammation and cell proliferation, leading to its potential anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzothiazoles

N-benzyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS: 922804-85-1)

- Structural Differences : Replaces the 6-methoxy group with 5-chloro and 4-methyl substituents.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structural Differences : Features an adamantyl group instead of a benzothiazole-carboxamide moiety.

- Impact : The adamantyl group enhances rigidity and hydrophobic interactions, as shown in its crystal structure, which forms H-bonded dimers and S···S interactions .

- Applications : Explored for its role in stabilizing molecular conformations in solid-state chemistry .

4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Structural Differences : Substitutes the benzothiazole-carboxamide with a fluorinated benzamide group.

- Impact : Fluorine’s electronegativity may enhance binding to electron-rich targets, as seen in its moderate logP (3.97) and polar surface area (40.6 Ų) .

- Applications : Investigated as a bioactive small molecule in drug discovery .

Functional Analogues with Varying Pharmacophores

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structural Differences : Replaces the carboxamide with a piperazinyl-acetamide group.

- Applications : Demonstrated anticancer activity in vitro, likely via kinase inhibition .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

- Structural Differences : Incorporates a thiourea linkage instead of a carboxamide.

- Impact : Thiourea groups enhance metal-binding capacity, useful in catalytic or antimicrobial applications .

- Applications : Exhibited moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Key Parameters of Compared Compounds

Research Findings and Trends

Biological Activity

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, mechanisms of action, and comparative studies of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 2-amino-6-methoxybenzothiazole : This intermediate is synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde in the presence of an oxidizing agent.

- Coupling Reaction : The 2-amino-6-methoxybenzothiazole is coupled with benzyl bromide using potassium carbonate as a base.

- Carboxamide Formation : The final step involves reacting N-benzyl-2-amino-6-methoxybenzothiazole with benzo[d]thiazole-2-carboxylic acid chloride in the presence of triethylamine to yield the target compound .

Anticancer Properties

This compound has been evaluated for its anticancer properties. A study indicated that benzothiazole derivatives exhibit significant inhibition of cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α. In particular, compounds similar to this compound have shown promising results in reducing cell migration and promoting apoptosis in various cancer cell lines including A431 and A549 .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The modulation of signaling pathways related to inflammation further supports its potential therapeutic applications.

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Specifically targeting COX enzymes.

- Signal Transduction Modulation : Affecting pathways such as AKT and ERK that are involved in cell survival and proliferation .

Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Lacks benzyl and methoxy groups | Limited anti-cancer activity |

| N-(benzo[d]thiazol-2-yl)-4-(prop-2-enamido)methylbenzamide | Contains different substituents | Exhibits varied biological activities |

The presence of both benzyl and methoxy groups in this compound enhances its ability to interact with molecular targets compared to similar compounds .

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- Study on Dual Action : A recent investigation into a series of benzothiazole compounds demonstrated their dual anti-inflammatory and anticancer activities. The lead compound exhibited significant cytotoxicity against multiple cancer cell lines while reducing inflammatory markers .

- Mechanistic Insights : Research focusing on the mechanistic pathways revealed that specific benzothiazole derivatives could inhibit critical signaling pathways associated with tumor growth and inflammation .

Q & A

What are the key synthetic routes for preparing N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

Basic Methodological Answer:

The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and acylating agents. A common approach involves:

Acylation : React 6-methoxy-1,3-benzothiazol-2-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-benzyl intermediate.

Carboxamide Formation : Use coupling agents like HOBt/EDCl in DMF to facilitate amide bond formation with 1,3-benzothiazole-2-carboxylic acid derivatives .

Purification : Recrystallize from ethanol or perform column chromatography for high-purity yields.

Advanced Consideration:

Optimization challenges include solvent selection (DMF vs. CHCl₃), reaction temperature (reflux vs. ambient), and catalyst efficiency. For example, reports a 22% yield using CHCl₃ under reflux, while highlights improved kinetics in polar aprotic solvents like DMF .

How can crystallographic data resolve structural ambiguities in this compound?

Basic Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation (e.g., 80% EtOH as in ).

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure reflections.

Refinement : Employ SHELXL for structural refinement, analyzing bond lengths, angles, and hydrogen-bonding networks .

Advanced Consideration:

Discrepancies in dihedral angles (e.g., -100.3° vs. -96.5° for independent molecules in ) may arise from crystal packing or torsional flexibility. Software like WinGX or Olex2 can model disorder or anisotropic displacement parameters .

What analytical techniques validate the compound’s purity and structure?

Basic Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ in ) confirms substituent positions and amide linkage.

IR Spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N-H) verify functional groups .

Mass Spectrometry : High-resolution MS (e.g., LC-MS) matches the molecular ion [M+H]⁺ with the theoretical mass.

Advanced Consideration:

Contradictions between IR and NMR data (e.g., unexpected NH signals) may indicate tautomerism or impurities. Cross-validate using elemental analysis (e.g., C, H, N % matching within 0.3% as in ) .

How does the compound interact with biological targets like DprE1 in Mycobacterium tuberculosis?

Basic Methodological Answer:

Target Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry).

Docking Studies : Use AutoDock Vina to model interactions between the benzothiazole core and DprE1’s active site .

Advanced Consideration:

Structural analogs in show varied activity based on substituents (e.g., methoxy vs. nitro groups). Compare binding affinities using isothermal titration calorimetry (ITC) to assess thermodynamic drivers .

How to address contradictory data in pharmacological assays?

Advanced Methodological Answer:

Dose-Response Curves : Replicate assays at multiple concentrations to rule out false positives/negatives.

Off-Target Screening : Use kinase profiling panels to identify non-specific interactions.

Metabolic Stability : Assess liver microsome stability (e.g., t½ in human hepatocytes) to explain bioavailability discrepancies .

What computational tools predict the compound’s reactivity and stability?

Advanced Methodological Answer:

DFT Calculations : Gaussian09 can model reaction pathways (e.g., oxidation at sulfur atoms).

MD Simulations : GROMACS predicts conformational stability in aqueous vs. lipid environments.

ADMET Prediction : Tools like SwissADME estimate logP, CYP450 inhibition, and blood-brain barrier penetration .

How to optimize synthetic yield for scale-up in academic settings?

Methodological Answer:

DoE Approach : Use factorial design to test variables (solvent, temperature, catalyst ratio).

Continuous Flow Chemistry : Microreactors improve mixing and heat transfer for exothermic steps.

In Situ Monitoring : ReactIR tracks intermediate formation to halt reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.